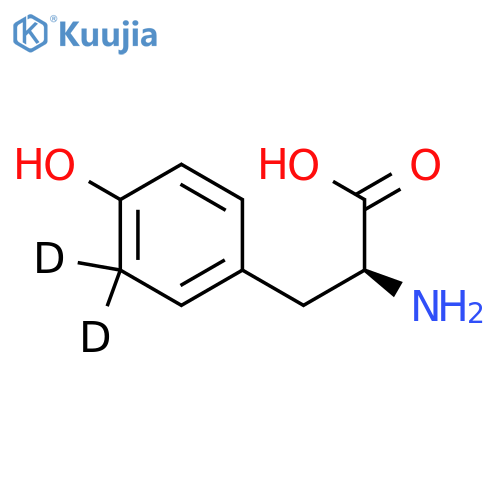Cas no 1202064-22-9 (D-Tyrosine-d2)

D-Tyrosine-d2 化学的及び物理的性質
名前と識別子
-
- D-4-Hydroxyphenylalanine-3,3-d2
- D-Tyrosine-d2
-
- インチ: 1S/C9H12NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-3,8,11H,4-5,10H2,(H,12,13)/t8-/m0/s1/i4D2
- InChIKey: ZMXQTIDNLPKBHS-WIWMNQFYSA-N
- ほほえんだ: C(O)(=O)[C@H](CC1C=CC(O)=C([2H])([2H])C=1)N
D-Tyrosine-d2 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | T899973-25mg |
D-Tyrosine-d2 |
1202064-22-9 | 25mg |
$ 230.00 | 2023-09-05 | ||
| AN HUI ZE SHENG Technology Co., Ltd. | T899973-50mg |
D-tyrosine-<fontface= |
1202064-22-9 | 50mg |
¥2040.00 | 2023-09-15 | ||
| TRC | T899973-100mg |
D-Tyrosine-d2 |
1202064-22-9 | 100mg |
$ 666.00 | 2023-09-05 | ||
| AN HUI ZE SHENG Technology Co., Ltd. | T899973-100mg |
D-tyrosine-<fontface= |
1202064-22-9 | 100mg |
¥3420.00 | 2023-09-15 | ||
| TRC | T899973-10mg |
D-Tyrosine-d2 |
1202064-22-9 | 10mg |
$ 123.00 | 2023-09-05 | ||
| A2B Chem LLC | AX32697-100mg |
D-Tyrosine-d2 |
1202064-22-9 | 100mg |
$486.00 | 2024-04-20 | ||
| A2B Chem LLC | AX32697-250mg |
D-Tyrosine-d2 |
1202064-22-9 | 250mg |
$798.00 | 2024-04-20 |
D-Tyrosine-d2 関連文献
-
C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
-
Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
D-Tyrosine-d2に関する追加情報
D-Tyrosine-d2: Applications and Significance in Modern Chemical Biology Research
D-Tyrosine-d2, a deuterated derivative of the essential amino acid tyrosine, is a compound of significant interest in the field of chemical biology. The chemical structure of D-Tyrosine-d2 features a deuterium atom substitution at the alpha carbon position, which imparts unique properties that make it invaluable for various research applications. With a CAS number of 1202064-22-9, this compound has garnered attention for its role in studying metabolic pathways, protein dynamics, and the development of novel biochemical assays.
The deuterium labeling technique is a powerful tool in molecular biology and biochemistry, allowing researchers to track the movement of molecules within cells with high precision. The incorporation of deuterium atoms into biomolecules, such as D-Tyrosine-d2, provides a means to study enzyme kinetics, metabolic fluxes, and the interaction of proteins with other molecules. This approach is particularly useful in understanding the mechanisms of enzymatic reactions and the pathways involved in amino acid metabolism.
In recent years, advancements in mass spectrometry and NMR spectroscopy have enhanced the capabilities of using deuterated compounds like D-Tyrosine-d2 in research. These techniques allow for detailed structural analysis and dynamic studies of proteins and peptides labeled with deuterium. For instance, researchers have utilized D-Tyrosine-d2 to investigate the conformational changes in tyrosine residues within proteins, which are crucial for understanding protein function and stability.
The use of D-Tyrosine-d2 in drug discovery and development has also been explored extensively. Deuterated amino acids can alter the metabolic stability and pharmacokinetic properties of drugs, making them potential candidates for improving therapeutic efficacy. Studies have shown that incorporating deuterium into tyrosine residues can lead to increased half-life and reduced clearance rates of pharmaceutical compounds. This has opened new avenues for designing more effective and long-lasting medications.
One notable application of D-Tyrosine-d2 is in the study of tyrosine kinase inhibitors (TKIs), which are widely used in cancer treatment. Tyrosine kinases play a critical role in cell signaling pathways that regulate growth and proliferation. By labeling tyrosine residues with deuterium using D-Tyrosine-d2, researchers can gain insights into the binding mechanisms between TKIs and their target proteins. This information is vital for developing more selective and potent inhibitors.
The incorporation of D-Tyrosine-d2 into peptide-based therapeutics has also been investigated. Peptides are increasingly being used as drugs due to their specificity and biocompatibility. However, their short half-life necessitates frequent administration. Deuterium labeling can enhance peptide stability by slowing down metabolic degradation processes. This has led to the development of more durable peptide-based treatments for various diseases.
Another area where D-Tyrosine-d2 has made significant contributions is in metabolic labeling studies. By tracking the incorporation of deuterium into metabolic pathways using D-Tyrosine-d2, researchers can gain a deeper understanding of how cells utilize amino acids for energy production and biosynthesis. This information is crucial for developing strategies to improve nutrient utilization and combat metabolic disorders.
The synthesis of D-Tyrosine-d2 presents unique challenges due to the need for precise isotopic labeling. Advanced synthetic methodologies have been developed to achieve high levels of deuterium incorporation at specific positions within the molecule. These techniques often involve catalytic hydrogenation or isotopic exchange reactions under controlled conditions. The ability to produce high-purity D-Tyrosine-d2 ensures its reliability in research applications.
In conclusion, D-Tyrosine-d2 is a versatile compound with numerous applications in chemical biology research. Its use in studying protein dynamics, metabolic pathways, drug development, and peptide therapeutics underscores its importance in advancing our understanding of biological systems. As research methodologies continue to evolve, the utility of deuterated compounds like D-Tyrosine-d2 will undoubtedly expand, offering new insights into complex biological processes.
1202064-22-9 (D-Tyrosine-d2) 関連製品
- 1116082-64-4(N-[(furan-2-yl)methyl]-3-(N-methyl4-methoxybenzenesulfonamido)thiophene-2-carboxamide)
- 1187929-19-6(2-Hydrazinylbenzenesulfonamide hydrochloride)
- 1778736-18-7(Biotin-PEG4-alcohol)
- 2229312-17-6(1-{bicyclo2.2.1hept-5-en-2-yl}cyclopentane-1-carboxylic acid)
- 1342010-48-3(3-methanesulfinylcyclopentan-1-amine, Mixture of diastereomers)
- 103008-54-4(Ethyl 2-(Chlorosulfonyl)benzoate)
- 133261-06-0(Ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate)
- 2229294-33-9(3-(2,3-dihydro-1H-inden-2-yl)methylpiperidin-3-ol)
- 2649013-98-7(2,6-Dichloro-3-fluoro-5-isocyanatopyridine)
- 2411179-19-4(N-[3-[[(2S,3R)-2-(4-Chlorophenyl)tetrahydro-3-furanyl]amino]-3-oxopropyl]-2-propenamide)



